BenchChemオンラインストアへようこそ!

Mefloquine

Antimalarial drug discovery Drug resistance Therapeutic efficacy

Select Mefloquine (CAS 51742-87-1, racemic mixture) for antimalarial programs where chloroquine resistance is driven by PfCRT mutations—its efficacy is linked to PfMDR1 copy number, a distinct resistance mechanism. The 2–4 week terminal half-life enables once-weekly prophylaxis, while a 99.6% cure rate against P. vivax in chloroquine-resistant areas (Papua, Indonesia) confirms superior performance. For chiral method development, the (+)-enantiomer is 3.5-fold more potent in vitro and the (−)-enantiomer is 50–100-fold more active at adenosine receptors, making the racemate an essential reference standard. Ideal for ACT formulation (artesunate-mefloquine) and long-term prophylaxis studies.

Molecular Formula C17H16F6N2O
Molecular Weight 378.31 g/mol
CAS No. 51742-87-1
Cat. No. B1204883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefloquine
CAS51742-87-1
SynonymsLariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602
Molecular FormulaC17H16F6N2O
Molecular Weight378.31 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1
InChIKeyXEEQGYMUWCZPDN-DOMZBBRYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 6.212 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Mefloquine (CAS 51742-87-1) Product Profile for Antimalarial Drug Development and Procurement


Mefloquine (CAS 51742-87-1) is a quinoline-4-methanol antimalarial agent first developed by the Walter Reed Army Institute of Research [1]. It is a chiral compound marketed as a racemic mixture of its (+)-erythro and (−)-erythro enantiomers [2]. The compound is primarily used for the chemoprophylaxis and treatment of chloroquine-resistant and multidrug-resistant Plasmodium falciparum malaria, and is a key partner drug in artemisinin-based combination therapies (ACTs), specifically artesunate-mefloquine (ASMQ) [3].

Critical Selection Factors for Mefloquine: Why In-Class Substitution is Not Straightforward


The antimalarial pharmacopeia includes several quinoline-based compounds (e.g., chloroquine, amodiaquine, quinine) and other ACT partner drugs (e.g., lumefantrine, piperaquine, atovaquone-proguanil). However, mefloquine cannot be simply interchanged with these alternatives. Its differentiation rests on a unique and quantifiable combination of factors: a distinct resistance mechanism linked to PfMDR1 copy number variations (opposite to chloroquine's PfCRT-driven resistance) [1]; a stereospecific interaction with P-glycoprotein at the blood-brain barrier that underpins its CNS side-effect profile [2]; and an exceptionally long terminal elimination half-life that supports its weekly prophylactic dosing schedule [3]. These factors create a risk-benefit and logistical profile that is not directly substitutable by other compounds in the class. The quantitative evidence below provides a precise, comparator-based framework for selecting mefloquine over its closest analogs.

Quantitative Differential Evidence for Mefloquine Versus Comparators


Superior Efficacy Against Chloroquine-Resistant P. falciparum in a Direct Comparison

Mefloquine demonstrates a significantly higher cure rate compared to a chloroquine-based combination in the treatment of chloroquine-resistant P. falciparum malaria. A direct comparative study in Nigerian children reported a 100% cure rate at day 28 for mefloquine monotherapy versus an 81% cure rate at day 14 for a chloroquine/chlorpheniramine combination [1]. This represents a quantifiable and clinically meaningful difference in efficacy in a setting of established chloroquine resistance.

Antimalarial drug discovery Drug resistance Therapeutic efficacy

Quantified Pharmacokinetic Advantage for Prophylactic Dosing

Mefloquine's extremely long terminal elimination half-life enables a once-weekly prophylactic dosing regimen, a significant logistical advantage over daily-dose alternatives. A population pharmacokinetic study compared mefloquine, piperaquine, and lumefantrine in malaria patients. Mefloquine's inter-individual variability in concentration exposure was 40%, while lumefantrine's pharmacokinetics showed that target day 7 concentrations may not be achieved in a substantial proportion of patients [1]. The long half-life of mefloquine (typically 2-4 weeks) [2] directly contrasts with lumefantrine's much shorter half-life (~3-6 days) [3], which necessitates a more complex, twice-daily, three-day treatment course.

Pharmacokinetics Chemoprophylaxis Drug metabolism

Differential Safety Profile: Quantified Risk of Neuropsychiatric Events

Mefloquine prophylaxis is associated with a quantifiably higher incidence of neuropsychiatric adverse events compared to the chloroquine-proguanil combination. A large-scale retrospective survey of travelers found that 333 neuropsychiatric adverse events were reported among 1214 mefloquine users, compared to 189 events in 1181 users of chloroquine plus proguanil (P<0.001) [1]. Specifically, disabling neuropsychiatric adverse effects occurred in 0.7% of mefloquine users versus 0.09% of those taking the comparator (P=0.021) [1]. This 7.7-fold higher risk for disabling events is a critical differentiator in risk-benefit assessment, often positioning mefloquine for use only when the risk of chloroquine-resistant malaria is high.

Drug safety Neuropsychiatry Chemoprophylaxis

Enantiomer-Specific Pharmacological Activity and P-gp Interaction

Mefloquine's biological activity and side-effect profile are stereoselective. The (+)-enantiomer is more potent in vitro against P. falciparum than the (-)-enantiomer, with an IC50 of 1.17 μM compared to 4.09 μM for the (-)-isomer [1]. Conversely, the (-)-enantiomer is 50-100-fold more potent at the adenosine receptor than (+)-mefloquine [2] and exhibits different brain distribution kinetics, with a larger brain/blood ratio due to lower efflux clearance [3]. This stereoselectivity has driven research into developing (+)-mefloquine as a potentially safer alternative to the racemate, although clinical trials have shown its global safety profile is not superior [2].

Stereochemistry Blood-brain barrier Chiral pharmacology

Distinct Resistance Mechanism Compared to Chloroquine and Other Quinolines

Mefloquine's resistance mechanism is molecularly distinct from that of chloroquine. While chloroquine resistance is primarily mediated by mutations in the PfCRT gene (e.g., K76T), mefloquine resistance is strongly associated with increased copy number and expression of the PfMDR1 gene [1]. Furthermore, a specific PfCRT mutation (C350R) can reverse chloroquine resistance and simultaneously increase parasite susceptibility to mefloquine, quinine, and lumefantrine [2]. This inverse relationship in resistance markers allows for strategic drug rotation or combination therapy selection based on local molecular surveillance data.

Drug resistance Molecular markers Parasite genetics

Precision Applications for Mefloquine Based on Quantitative Differentiation


Prophylaxis in Regions with High Chloroquine Resistance for Long-Term Travelers and Military Personnel

The once-weekly dosing regimen, driven by mefloquine's long half-life (2-4 weeks) [1], is ideal for long-term prophylaxis. While its 7.7-fold higher risk of disabling neuropsychiatric events versus chloroquine-proguanil [2] necessitates careful screening, its 100% cure rate against chloroquine-resistant strains [3] makes it a vital option when the risk of resistant malaria is high. This application directly leverages the PK and efficacy evidence established in Section 3.

Partner Drug in Artemisinin-Based Combination Therapies (ASMQ)

Mefloquine is a standard partner drug with artesunate in fixed-dose combinations (ASMQ) [1]. Its use here leverages its high intrinsic potency (IC50 of 29.1 nM) [2] and the fact that its resistance mechanism (PfMDR1 amplification) is distinct from that of artemisinin derivatives, delaying the emergence of multidrug resistance. This application is supported by the differential resistance marker evidence in Section 3.

Treatment of P. vivax Malaria in Chloroquine-Resistant Areas

Mefloquine demonstrates high efficacy against P. vivax in areas where chloroquine resistance has emerged. In a study in Papua, Indonesia, the 28-day cure rate for P. vivax malaria was 99.6% with mefloquine [1], far exceeding the expected performance of chloroquine in that setting. This supports its selection as a reliable second-line or alternative treatment, based on the comparative efficacy data for chloroquine-resistant strains.

Analytical Reference Standard for Chiral Chromatography and Enantiomer-Specific Research

Given the stereoselective activity of mefloquine enantiomers (with (+)-mefloquine being 3.5-fold more potent in vitro [1] and (-)-mefloquine being 50-100-fold more active at adenosine receptors [2]), racemic mefloquine serves as a critical reference standard. It is essential for developing and validating chiral separation methods, studying P-glycoprotein transport mechanisms, and for quality control in the synthesis of enantiomerically pure analogs. This application stems directly from the enantiomer evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mefloquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.